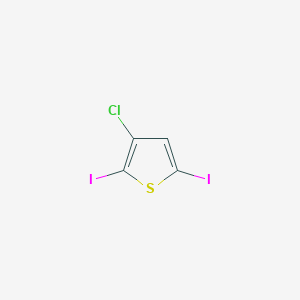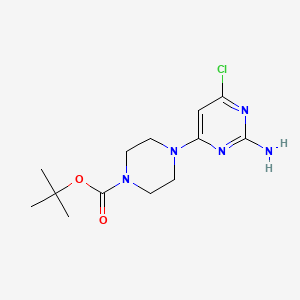
Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound . It is a derivative of acenaphthene , which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . This compound is part of a series of novel acenaphthene derivatives that have been synthesized for potential pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . Commercially available acenaphthene is first reacted with bromoacetyl bromide in the presence of aluminum chloride to give crude 5-bromoacetylacenaphthene . The raw product is then purified using a silica column with ethyl acetate/petroleum ether as eluent . The final compounds are prepared by reacting the purified product with 2-thiourea or aryl thioureas under reflux using ethanol as solvent .Wissenschaftliche Forschungsanwendungen
Intramolecular Chalcogen Bonding in Carbamothioate Species
Research by Channar et al. (2020) explores the conformational properties of closely related carbamothioate compounds through X-ray diffraction and quantum chemical calculations. This study provides insights into the structural dynamics and interactions within similar chemical frameworks, which might be applicable to understanding the behavior and applications of Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate in various scientific domains (Channar, A. Saeed, F. A. Larik, et al., 2020).
High-Z′ Crystal Structure Modification
Johnstone et al. (2010) demonstrated the use of pressure to induce phase transitions in high-Z′ crystal structures. This research could provide a framework for manipulating the crystalline properties of related benzoate compounds, potentially influencing their physical properties and applications in materials science (Johnstone, R. D. L., M. Ieva, A. Lennie, et al., 2010).
Palladium-Catalyzed, Allylic Amination of Unsaturated Sugars
The application of palladium-catalyzed allylic amination to unsaturated sugars, as detailed by Baer and Hanna (1981), illustrates a method of synthesizing complex molecules. This technique's relevance to synthesizing derivatives of this compound could be significant in organic synthesis and drug discovery processes (Baer, H. H., & Zaher S. Hanna, 1981).
Development of Antineoplastic and Antifilarial Agents
The synthesis and biological activity study of benzimidazole-2-carbamates by Ram et al. (1992) shows the potential medical applications of structurally similar compounds. This research highlights the therapeutic potential of benzoate derivatives in treating diseases, suggesting avenues for the development of new medications based on the structural framework of this compound (Ram, S., D. S. Wise, L. Wotring, et al., 1992).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to target enzymes like dipeptidyl peptidase 4 .
Mode of Action
Based on its structural similarity to other acenaphthene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Acenaphthene derivatives have been reported to exhibit diverse biological properties, including antitumor , antifungal , antimicrobial , anti-inflammatory , and insecticidal activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Acenaphthene derivatives have been reported to exhibit antitumor activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cytotoxic effects in cancer cells .
Eigenschaften
IUPAC Name |
methyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamothioylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22(28)23-18-12-11-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSRGRJXPFOMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

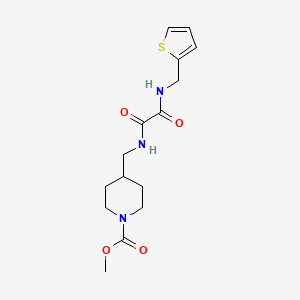
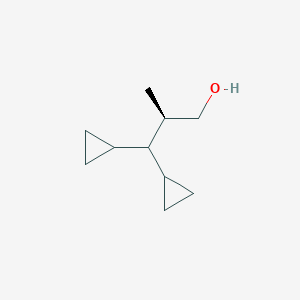
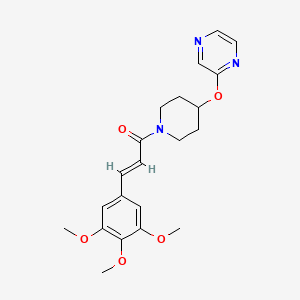
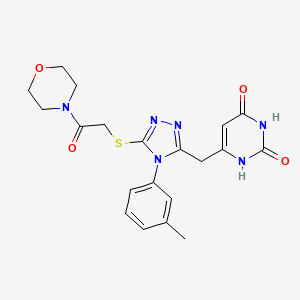
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)

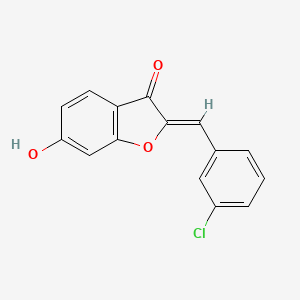

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)

